
3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O4S2 and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity
The compound 3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole and thiadiazole rings through various chemical reactions. For instance, refluxing pyrazole derivatives with thioacetic acid or similar reagents in the presence of bases like sodium hydroxide can facilitate cyclization and functionalization. The overall synthetic route can be summarized as follows:
- Formation of the Thiadiazole Ring : This involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
- Coupling Reactions : The intermediates are coupled using appropriate reagents to form the final product.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Similar compounds have shown significant inhibition against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms. This inhibition can lead to antimicrobial effects, making it a candidate for drug discovery aimed at treating resistant infections.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit promising antimicrobial activity. In vitro assays have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Immunosuppressive Effects
Studies have also highlighted the immunosuppressive properties of related compounds. For example, derivatives of isoxazole have shown potent immunosuppressive activity in vitro, indicating that this compound may also exhibit similar effects .
Case Studies and Research Findings
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O4S2/c1-4-23-7-10(14(21-23)26-5-2)13(25)18-15-19-20-16(29-15)28-8-12(24)17-11-6-9(3)27-22-11/h6-7H,4-5,8H2,1-3H3,(H,17,22,24)(H,18,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWLKCPIDFGGPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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